
2,7-Bis(alloxycarbonylamino)-9(10H)acridine
Overview
Description
2,7-Bis(alloxycarbonylamino)-9(10H)acridine is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Affinity and Antitumor Applications
The acridine scaffold, which includes 2,7-Bis(alloxycarbonylamino)-9(10H)acridine, is noted for its DNA affinity and intercalative properties, marking it as a crucial pharmacophore in the design of antitumor drugs that target DNA. The global substitution on the heterocycle is pivotal in ensuring specific biological activity and selectivity for tumor cells. In the field of oncology, these compounds are especially promising due to their tumor-targeting properties. Applications include photodynamic therapy and the development of hypoxia-selective drugs, which are particularly relevant due to their focus on tumor cells (Belmont & Dorange, 2008).
Therapeutic Developments and Fluorescent Materials
Acridine derivatives have seen extensive exploration as potential therapeutic agents for a variety of diseases, including cancer, Alzheimer's, bacterial, and protozoan infections. Their primary mode of action is attributed to DNA intercalation and subsequent effects on biological processes related to DNA and its associated enzymes. Recent patents and literature emphasize the development of acridine derivatives with enhanced therapeutic potency and selectivity. Furthermore, these derivatives are also being examined for their use as fluorescent materials, underscoring their versatility in scientific applications (Zhang et al., 2014).
Antiproliferative Properties
Acridine derivatives have been thoroughly investigated for their multitarget qualities, including the inhibition of topoisomerase enzymes that regulate DNA topological changes and interference with DNA's vital biological function. Specifically, novel 9-substituted acridine heterocyclic compounds have shown promise due to their structure and structure-activity relationship, displaying IC50 values against various human cancer cell lines. This indicates their potential use as antiproliferative agents, with a significant focus on their interaction with topoisomerase and DNA base pairs (Aparna et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
prop-2-enyl N-[9-oxo-6-(prop-2-enoxycarbonylamino)-10H-acridin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-3-9-28-20(26)22-13-5-7-15-17(11-13)24-18-12-14(6-8-16(18)19(15)25)23-21(27)29-10-4-2/h3-8,11-12H,1-2,9-10H2,(H,22,26)(H,23,27)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEVEHIOZFNEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(N2)C=C(C=C3)NC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407467 | |
| Record name | 2,7-Bis(alloxycarbonylamino)-9(10H)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887353-18-6 | |
| Record name | 2,7-Bis(alloxycarbonylamino)-9(10H)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





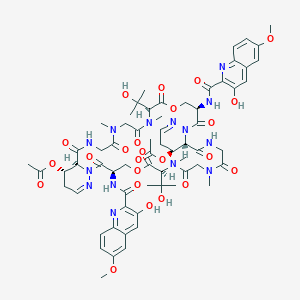

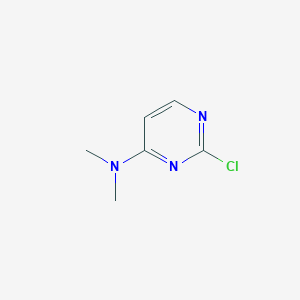
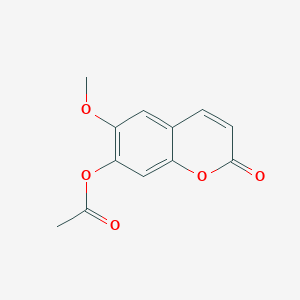

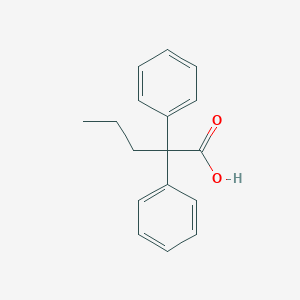
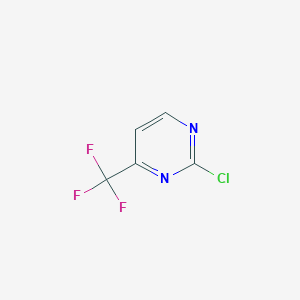
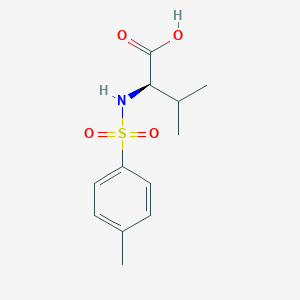
![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)
![2-Hydroxy-1,5,6-trimethylimidazo [4,5-B] pyridine](/img/structure/B15886.png)

